molecular formula C19H15NO4S B3588711 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid CAS No. 4421-89-0

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid

Cat. No.: B3588711
CAS No.: 4421-89-0
M. Wt: 353.4 g/mol
InChI Key: UJVPOZMLMHZQIR-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of benzamides and thiophenes This compound is characterized by the presence of a methoxybenzamido group attached to a phenylthiophene carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 2-methoxybenzoic acid with 5-phenylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxybenzamido group with a phenylthiophene carboxylic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-24-15-10-6-5-9-13(15)17(21)20-18-14(19(22)23)11-16(25-18)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVPOZMLMHZQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360985
Record name 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4421-89-0
Record name 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxylic acid

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